(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoate
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Description
(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoate is a useful research compound. Its molecular formula is C10H20N2O3S2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the coupling of two amino acids, L-cysteine and L-leucine, followed by esterification with methanol and butanoic acid.
Starting Materials
L-cysteine, L-leucine, Methanol, Butanoic acid, Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Ethyl acetate, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Activation of L-cysteine with DCC and NHS in DMF to form N-hydroxysuccinimide ester of L-cysteine., Step 2: Coupling of activated L-cysteine with L-leucine in DMF using DIPEA as a catalyst to form the dipeptide., Step 3: Esterification of the dipeptide with methanol and butanoic acid in DMF using DCC as a coupling agent to form the desired compound., Step 4: Purification of the compound by precipitation with ethyl acetate, followed by washing with sodium bicarbonate and sodium chloride solution, and drying.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPOUNUXRBYGW-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.